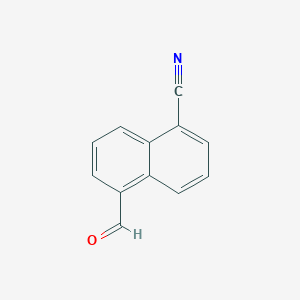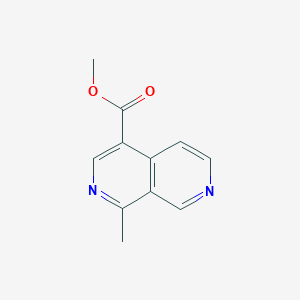
1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
ACAT Inhibitor
YM 750 is a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor . ACAT is an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty-acyl-coenzyme A .
Hypocholesterolaemic Activity
YM 750 exhibits hypocholesterolaemic activity . This means it can lower the level of cholesterol in the blood, which can be beneficial for managing conditions like hypercholesterolemia.
Antiatherosclerotic Activity
In addition to its hypocholesterolaemic effects, YM 750 also exhibits antiatherosclerotic activity . This suggests that it could potentially be used in the prevention or treatment of atherosclerosis, a condition where plaque builds up inside the arteries.
Research Use
YM 750 is used for research purposes, particularly in studies related to cholesterol metabolism and atherosclerosis . Its potent ACAT inhibitory activity makes it a valuable tool for researchers in these fields.
Mécanisme D'action
Target of Action
YM-750, also known as “1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea”, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) . ACAT is an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty-acyl-coenzyme A .
Mode of Action
YM-750 interacts with ACAT by inhibiting its activity. This inhibition prevents the formation of cholesteryl esters, a process that is crucial for the storage of cholesterol in the body .
Biochemical Pathways
The primary biochemical pathway affected by YM-750 is the cholesterol metabolism pathway . By inhibiting ACAT, YM-750 disrupts the formation of cholesteryl esters, thereby affecting the storage and regulation of cholesterol within cells .
Result of Action
The inhibition of ACAT by YM-750 leads to a decrease in the formation of cholesteryl esters. This can result in a reduction of cholesterol levels within cells . In foam cells, YM-750 has been shown to inhibit lipid accumulation when co-incubated with VC .
Action Environment
The action of YM-750 can be influenced by various environmental factors. For instance, the presence of acetylated LDL (acLDL) and copper ions (Cu2+) can induce oxidative stress in cells, which can affect the action of YM-750 . .
Propriétés
IUPAC Name |
1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJREWZCZHGGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432731 |
Source


|
| Record name | YM 750 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea | |
CAS RN |
138046-43-2 |
Source


|
| Record name | YM 750 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism of action of YM750 in reducing aldosterone secretion?
A: YM750 is an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that specifically targets ACAT1. [, ] While its exact mechanism in aldosterone reduction is not fully elucidated, studies suggest that YM750 suppresses the expression of the CYP11B2 gene, responsible for aldosterone synthase production. [] Interestingly, this inhibition occurs specifically during depolarization-induced CYP11B2 expression, triggered by potassium chloride (KCl), and not by angiotensin II or forskolin stimulation. [] This suggests that YM750 interferes with a specific intracellular signaling pathway activated by depolarization, ultimately leading to reduced aldosterone secretion. []
Q2: Why is ACAT1 a relevant target for primary aldosteronism treatment?
A: Research has shown that ACAT1 is abundantly expressed in the zona glomerulosa (ZG) of the adrenal cortex, the specific region responsible for aldosterone production. [] This localized expression, coupled with the observation that YM750 effectively reduces aldosterone secretion by acting on adrenocortical cells, suggests that ACAT1 plays a crucial role in ZG steroidogenesis. [] Therefore, targeting ACAT1 with inhibitors like YM750 presents a potential therapeutic strategy for managing primary aldosteronism.
Q3: Does YM750 demonstrate other potentially beneficial activities besides ACAT inhibition?
A: Yes, in addition to its ACAT inhibitory activity, YM750, specifically the hydrochloride salt form of its analog N-(4,6-Dimethyl-1-octylindolindolin-7-yl)-2,2-dimethylpropanamide (compound 55), has shown promising anti-peroxidative activity comparable to probucol. [] This activity was observed in vitro through the inhibition of low-density lipoprotein (LDL) peroxidation. [] This additional property makes YM750 and its analogs potentially valuable for addressing both aldosterone regulation and oxidative stress, which are relevant factors in cardiovascular diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


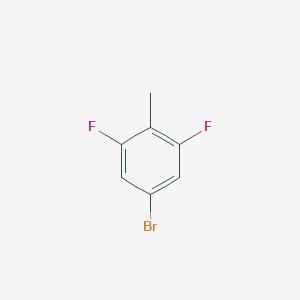
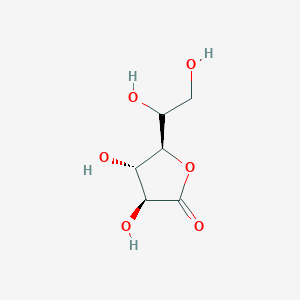
![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)
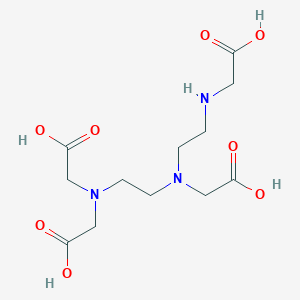
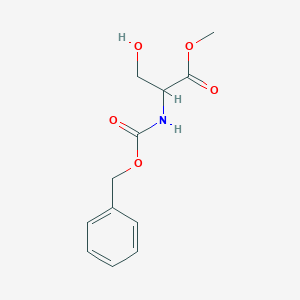
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
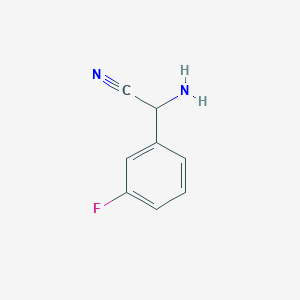
![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)

